4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine to form the 2-bromobenzoyl piperidine intermediate. This intermediate is then reacted with 2-methylpyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets in the body. The piperidine ring and bromobenzoyl group are believed to play a crucial role in binding to these targets, which may include enzymes or receptors. This binding can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
- 4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine
Uniqueness
4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group and the piperidine ring in conjunction with the pyrimidine moiety makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-19-9-8-16(20-12)23-13-5-4-10-21(11-13)17(22)14-6-2-3-7-15(14)18/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVBDSOVWQRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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